Home > Products > Screening Compounds P43108 > 1-(3-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine
1-(3-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine -

1-(3-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine

Catalog Number: EVT-4183105
CAS Number:
Molecular Formula: C27H28FN5O3
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pelanserine

  • Compound Description: Pelanserine, chemically known as 3-(4-phenyl-1-piperazinyl)-propyl-2,4-quinazolinedione, is an antihypertensive agent. []
  • Compound Description: Itraconazole, chemically named as cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one, is a triazole antifungal medication. Its molecular structure, determined through X-ray diffraction, reveals similarities to other antifungal agents like miconazole, econazole, and ketoconazole, particularly in its dichlorophenylethoxytriazole moiety. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This compound is a novel 3,4-pyridinedicarboximide derivative recognized for its analgesic activity. []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This molecule, another 3,4-pyridinedicarboximide derivative, has undergone extensive investigation for its chemical properties and degradation kinetics under varying pH and temperature conditions. Research suggests its instability, particularly concerning its imide group, under both acidic and alkaline conditions. [, , ]

(S)-({-})-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol N,N'-Dioxide

  • Compound Description: This compound's structure, characterized by X-ray crystallography, reveals a trans-axial orientation of the two N→O groups on its piperazine ring, which adopts a chair conformation. This structural feature contributes to its participation in an extensive three-dimensional hydrogen-bond network within its crystal structure. []

(R,S)-3-(4-Phenyl-1-piperazinyl)-1,2-propandiol

  • Compound Description: This compound, studied using techniques like DSC, IR, and X-ray diffraction, is identified as a racemic compound, a mixture of equal amounts of two enantiomers. Its melting point diagram, constructed from DSC data and experimental verification, enables the determination of enantiomeric purity. []

Methyl (+/-)-cis-3-hydroxy-4-[3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-2H-1,5-benzoxathiepin-4-carboxylate hydrochloride ((+/-)-CV-5197)

  • Compound Description: This racemic compound, a selective 5-HT2-receptor antagonist, has been successfully resolved into its enantiomers. The (+)-CV-5197 enantiomer exhibits significantly higher activity for 5-HT2 receptor binding compared to its (-)-counterpart, indicating stereospecific activity. []

1-[2-Acetoxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolidin-2-one (Ac-MG-1)

  • Compound Description: This compound shows promise as an anti-arrhythmic agent with additional local anesthetic properties. Its crystal structure and conformational analysis, alongside other related (arylpiperazinyl) propylpyrrolidin-2-one derivatives, provide insights into its structure-activity relationship. []

1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolidin-2-one

  • Compound Description: This compound, structurally elucidated through X-ray crystallography, is characterized by its distinct hydrogen bonding patterns. Its crystal structure reveals strong intermolecular hydrogen bonds between specific molecules, highlighting the importance of these interactions in its solid-state arrangement. []

(2RS,3RS)-trans-2-hydroxy-5-((E)-3-(iodo)allyloxy)-3-(4-phenyl-1-piperazinyl)tetralin ( (2RS,3RS)-1)

  • Compound Description: Developed as a potential radiotracer for imaging cholinergic neuronal integrity, this racemic mixture of an iodine-123 labelled benzovesamicol analog demonstrated lower specific binding compared to the reference compound (-)-[125I]-IBVM. The study suggests the need for enantiomeric separation to potentially enhance binding affinity and improve its utility as a SPECT radiotracer. []
  • Compound Description: Designed as a novel calcium agonist with alpha-1 adrenergic receptor antagonistic properties, XB513 demonstrated positive inotropic effects in isolated guinea pig left atria and inhibited norepinephrine-induced contractions in rabbit aorta. It also showed promise in reversing hemodynamic parameters in a heart failure dog model. []

3-[4-(2-Fluorobenzoyl) Piperazine-1-Carbonyl]-N-[3-(Trifluoromethyl)Phenyl] Benzamide

  • Compound Description: This compound shows potent antitubercular activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies indicate that it binds with high affinity to the InhA enzyme, a key target for anti-tuberculosis drugs. []

S(-)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol (Levodropropizine)

  • Compound Description: Levodropropizine is a medication used to treat cough. []

2-{3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-en-1-ylidene}-4-nitro-1H-indene-1,3(2H)-dione

  • Compound Description: This is a 4-nitro-cinnamoyl derivative of 2-acyl-1,3-indandione. The study focuses on its synthesis and characterization, as well as its complexation properties with erbium chloride. While its biological activities remain unexplored in this context, the research highlights its potential for chelation, which could influence its interactions with biological targets. []

7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]propoxy}-2(1H)-quinolinone (OPC-4392)

  • Compound Description: Identified as a potential dopamine autoreceptor agonist, OPC-4392 emerged as a lead compound from a series of ω-(4-phenyl-1-piperazinyl)-alkoxy-2(1H)-quinolinone derivatives investigated for their neuroleptic properties. This research aimed to develop new treatments for conditions like schizophrenia by targeting dopamine-related pathways. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: Identified through structure-based drug design and high-throughput screening, FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. Preclinical studies demonstrate its neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders. []

4-nitro phenyl-1,3-bis(azo-3-methoxy aniline)

  • Compound Description: This compound, incorporating azo groups, serves as a chromophore in the synthesis of a non-linear optical polyimide. []

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

  • Compound Description: This compound exhibits inhibitory effects on osteoclast differentiation, crucial cells involved in bone resorption. NAPMA effectively reduces bone loss in an ovariectomy-induced osteoporosis model, suggesting its potential as a therapeutic agent for bone-related diseases. []

2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This calcium channel blocker exhibits stereoselective antihypertensive effects, with its (4S)-(+)-enantiomer demonstrating higher activity in reducing blood pressure in spontaneously hypertensive rats and inhibiting [3H]nimodipine binding to rat cardiac membranes. [, ]

(4-phenyl-1-piperazinyl)phenol derivatives

  • Compound Description: These derivatives serve as key intermediates in synthesizing imidazole or triazole-containing compounds with antimicrobial activity, particularly against vaginal candidiasis. []

N-(4-phenyl-1-piperazinyl)alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides

  • Compound Description: These compounds, including 2-substituted N-(4-phenyl-1 piperazinyl)propyl(butyl)- and N-2-hydroxy-3[4-phenyl(2-pyrimidinyl)-1-piperazinyl]propyl-6-methyl-3,4-pyridinedicarboximides, were synthesized and evaluated for their potential central nervous system activity. Some of these derivatives exhibited depressive effects. []

3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives

  • Compound Description: These derivatives were designed to investigate their binding affinities for serotonin 5-HT1A and dopamine D1 receptors. Quantitative structure-activity relationship studies using the Free-Wilson model revealed the influence of substituents on their receptor binding profiles. Notably, compounds containing a bromine atom in the 3-arylindazole moiety showed promise as potential D1 receptor ligands. []
  • Compound Description: BN 80933, designed as a dual inhibitor of neuronal nitric oxide synthase (nNOS) and an antioxidant, exhibited neuroprotective effects in a mouse model of transient focal cerebral ischemia. Treatment with BN 80933 reduced infarct volume, improved neurological scores, and attenuated blood-brain barrier disruption, brain edema, and neutrophil infiltration. []
  • Compound Description: [18F]T-401, a radiolabeled PET imaging agent, exhibits specific binding to monoacylglycerol lipase (MAGL) with appropriate reversibility. This characteristic makes it a valuable tool for studying MAGL distribution and function in vivo, particularly in the context of endocannabinoid and inflammatory signaling. []
  • Compound Description: [(11)C]Preladenant, developed as a PET tracer, exhibits favorable brain kinetics and high affinity for adenosine A2A receptors (A2ARs). Its successful application in PET imaging allows for the visualization and study of A2ARs in the brain, providing valuable insights into various neurological processes. []
  • Compound Description: These compounds exhibited antidepressant-like effects in mice models by acting as σ receptor agonists. They reduced the immobility time in the forced swimming test, a common measure of antidepressant activity, suggesting potential therapeutic applications for mood disorders. []

3-{4-[2-amino-4-(substituted phenyl)-2H-[1,3]oxazin/thiazin-6-yl}-2-phenyl-3H-quinazolin-4-one derivatives

  • Compound Description: This series of quinazolinone derivatives was synthesized and evaluated for anticonvulsant activity. These compounds exhibited promising results in animal models of epilepsy, with some derivatives showing significant protection against both tonic and clonic seizures. Molecular docking studies suggested their interaction with the GABAA receptor, a key target for antiepileptic drugs. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate (OPC-14523)

  • Compound Description: OPC-14523, a combined σ and 5-HT1A receptor ligand, demonstrated antidepressant-like effects by modulating neuronal activity in the dorsal raphe nucleus (DRN). It increased the firing of serotonin neurons, attenuated the 5-HT1A autoreceptor response, and produced behavioral effects consistent with antidepressant activity. []

1-[1-(3,4-dichlorophenyl)cyclobutyl]-2-(3-dimethylaminopropylthio)ethanone monocitrate (BTS 74 398)

  • Compound Description: BTS 74 398 is a non-selective monoamine reuptake inhibitor that demonstrates efficacy in reversing motor deficits in MPTP-treated primates. Its action is primarily attributed to its dopamine reuptake inhibition. []
  • Compound Description: This series of compounds, synthesized and screened for analgesic and anti-inflammatory activities, led to the identification of potent analgesic agents. Notably, 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino] benzoate (antrafenine) exhibited a favorable profile with marked analgesic activity, long duration of action, and good tolerance in both preclinical and clinical studies. []
  • Compound Description: These novel compounds were synthesized and evaluated for analgesic, sedative, and motor coordination effects in mice. Several compounds exhibited potent analgesic activity in the writhing syndrome test, surpassing the potency of acetylsalicylic acid. The study also identified derivatives with significant sedative properties, highlighting their potential use in managing pain and sleep disorders. [, ]

1,2,4-Triazolo(4,3-a)pyridine-3-(2H)-one-2(3-{4-(3-substituted phenyl)-1-piperazinyl}alkyl) hydrochloride derivatives

  • Compound Description: These derivatives were investigated for their potential antipsychotic activity using a ketamine-induced behavioral model in mice. The study demonstrated that pretreatment with these compounds could effectively block ketamine-induced hyperlocomotion, suggesting their potential for treating schizophrenia. []

33. 3-(4-chloro phenyl)-1-nitro phenyl-5-(substituted phenyl)-formazans * Compound Description: A series of 3-(4-chlorophenyl)-1-nitrophenyl-5-(substituted phenyl)-formazans was synthesized and characterized using various spectroscopic techniques. While their biological activities were not explored in this specific study, the research focused on establishing their synthesis and confirming their structures, laying the groundwork for future investigations into their potential applications. []* Relevance: Although structurally distinct from 1-(3-Fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine, the inclusion of these formazan derivatives underscores the broader context of synthesizing and exploring compounds with similar functional groups. The shared presence of a nitro group, although in a different position and chemical environment, prompts consideration for exploring the impact of this group on the target compound's properties. Investigating potential bioactivities of these formazan derivatives could provide insights into structure-activity relationships within this chemical class and guide the development of compounds with improved pharmacological profiles.

1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine derivatives

  • Compound Description: This study focused on the environmentally friendly synthesis of new 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine derivatives using click chemistry. These compounds were then evaluated in vitro for their antimicrobial activity against various fungal and bacterial strains. The results demonstrated significant antifungal activity against Aspergillus niger for several derivatives, highlighting their potential as antifungal agents. []

S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide

  • Compound Description: This non-steroidal selective androgen receptor modulator (SARM) exhibits tissue-selective androgenic and anabolic effects. Pharmacokinetic studies in rats demonstrate its favorable properties, including rapid absorption, slow clearance, moderate volume of distribution, and good oral bioavailability, making it a promising candidate for clinical development. []

Properties

Product Name

1-(3-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine

IUPAC Name

(3-fluorophenyl)-[4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazin-1-yl]methanone

Molecular Formula

C27H28FN5O3

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C27H28FN5O3/c28-22-6-4-5-21(19-22)27(34)32-17-13-30(14-18-32)24-9-10-25(33(35)36)26(20-24)31-15-11-29(12-16-31)23-7-2-1-3-8-23/h1-10,19-20H,11-18H2

InChI Key

DMNPDGMLAJUUBQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.